4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted with a carboxamide group at the 1-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. The 4-position of the piperidine is modified by a [(3-methoxypyrazin-2-yl)(methyl)amino]methyl group.
Properties
IUPAC Name |
4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-22(16-17(25-2)20-8-7-19-16)13-14-3-9-23(10-4-14)18(24)21-15-5-11-26-12-6-15/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDRMVUIDPPNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperidine/Piperazine Carboxamide Cores
MK0974 (From )
- Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide.
- Key Differences : Replaces the oxan-4-yl group with a trifluoroethyl-substituted azepane and incorporates an imidazopyridine ring.
- Activity : Potent GSK-3β inhibitor with enhanced blood-brain barrier penetration due to trifluoroethyl group .
Compound 28 (From )
- Structure: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.
- Key Differences: Piperazine instead of piperidine core; benzooxazinone and pyridin-3-yl substituents.
- Activity: Demonstrated moderate kinase inhibition (IC₅₀ ~100 nM) due to the planar benzooxazinone moiety enhancing π-π stacking .
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide (From )
Analogues with Neurotensin Receptor Agonist Activity (From )
- Example 221: 1-(6-((2-Hydroxyethyl)(Methyl)Amino)-4-(4-(3-Methoxypyrazin-2-yl)Piperidin-1-yl)Quinazolin-2-yl)Cyclobutanol.
- Comparison : Shares the 3-methoxypyrazin-2-yl-piperidine motif but incorporates a quinazoline scaffold.
- Activity : Neurotensin receptor agonist with submicromolar potency (EC₅₀ = 120 nM) attributed to the quinazoline’s planar structure .
Venetoclaxum (From )
- Structure: 4-(4-{[2-(4-Chlorophenyl)-4,4-Dimethylcyclohex-1-En-1-yl]Methyl}Piperazin-1-yl)-N-[(3-Nitro-4-{[(Oxan-4-yl)Methyl]Amino}Phenyl)Sulfonyl]-2-[(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Oxy]Benzamide.
- Comparison : Piperazine core with sulfonyl and pyrrolopyridin-oxy groups; oxan-4-yl appears as a substituent.
- Activity : BCL-2 inhibitor; the sulfonyl group enhances target binding but reduces oral bioavailability compared to carboxamide derivatives .
Structural-Activity Relationship (SAR) Trends
Impact of Substituents on Piperidine/Piperazine Cores
Role of Oxan-4-yl Group
- Conformational Rigidity : The oxan-4-yl group in the target compound may restrict rotational freedom, improving binding specificity compared to flexible alkyl chains in analogues like Compound 29b () .
- Lipophilicity : LogP values for oxan-4-yl-containing compounds (e.g., venetoclaxum) are typically higher (~4.5), enhancing membrane permeability but posing solubility challenges .
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